molecular formula C18H22N2O4S B13932449 Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate

Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B13932449
M. Wt: 362.4 g/mol
InChI Key: BUNPVSVKFLARGC-UHFFFAOYSA-N
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Description

Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate is a complex organic compound that features a tert-butyl ester, an ethylthio group, and a methoxycarbonyl phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate, can be achieved through various methods. One common approach involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of Bu4NI as a catalyst to construct tert-butyl peresters from alcohols at room temperature in an aqueous system .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods typically involve the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve mild temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and pyrazole derivatives, such as:

  • Tert-butyl 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Tert-butyl 5-(methylthio)-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Tert-butyl 5-(ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 5-ethylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-6-25-15-14(17(22)24-18(2,3)4)11-19-20(15)13-9-7-12(8-10-13)16(21)23-5/h7-11H,6H2,1-5H3

InChI Key

BUNPVSVKFLARGC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NN1C2=CC=C(C=C2)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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